Cas no 1567973-64-1 ((1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol)
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- 1567973-64-1
- EN300-1937562
-
- Inchi: 1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H/t7-/m1/s1
- InChI Key: MOQAGGGDCOSMRJ-SSDOTTSWSA-N
- SMILES: FC([C@@H](C1C=CC(=C(C=1F)F)F)O)(F)F
Computed Properties
- Exact Mass: 230.01663372g/mol
- Monoisotopic Mass: 230.01663372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1937562-1g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-5g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-10g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-0.05g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-0.1g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-0.25g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-0.5g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-1.0g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 1g |
$1343.0 | 2023-05-31 | ||
| Enamine | EN300-1937562-2.5g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1937562-5.0g |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol |
1567973-64-1 | 5g |
$3894.0 | 2023-05-31 |
(1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
Chemical Profile of (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol (CAS No. 1567973-64-1)
CAS No. 1567973-64-1 refers to a specific organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, formally known as (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, is a fluorinated alcohol derivative with a complex molecular structure that makes it of considerable interest for its potential applications in drug development. The presence of multiple fluorine atoms in its structure contributes to its unique chemical properties, which are being explored for their utility in enhancing the bioavailability and metabolic stability of pharmaceutical agents.
The molecular framework of this compound consists of a chiral center at the (1R) configuration, which is a critical feature for many pharmacologically active molecules. The trifluoromethyl group and the trifluorophenyl moiety are particularly noteworthy, as they introduce strong electron-withdrawing effects that can influence the reactivity and binding affinity of the molecule. These structural elements are often employed in medicinal chemistry to modulate pharmacokinetic profiles and improve target specificity.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to enhance the pharmacological properties of drug candidates. The introduction of fluorine atoms can lead to increased lipophilicity, improved metabolic resistance, and enhanced binding interactions with biological targets. This compound is no exception, and its synthesis has been a subject of interest for researchers aiming to develop novel therapeutic agents with improved efficacy and safety profiles.
One of the most compelling aspects of (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is its potential as a building block for more complex drug molecules. The trifluorophenyl group provides a versatile platform for further functionalization, allowing chemists to design molecules with tailored properties for specific therapeutic applications. For instance, this compound could serve as a precursor in the synthesis of kinase inhibitors or other targeted therapies where fluorine-containing scaffolds are known to enhance activity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol may exhibit interactions with various biological targets, making it a promising candidate for further investigation. These virtual screening approaches have accelerated the discovery process by allowing researchers to prioritize compounds based on their predicted binding affinities and selectivity profiles.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yields and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the complex fluorinated aromatic ring system. These methods not only improve efficiency but also minimize unwanted byproducts, which is crucial for pharmaceutical applications where impurities can affect safety and efficacy.
In addition to its synthetic appeal, (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol has shown promise in preliminary pharmacological evaluations. Studies indicate that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The unique electronic properties conferred by the fluorine substituents are thought to contribute to these effects by modulating ligand-receptor interactions.
The development of novel fluorinated drugs is often accompanied by challenges related to scalability and cost-effectiveness. However, ongoing innovations in synthetic methodologies are addressing these issues by providing more efficient routes to complex fluorinated molecules. As a result, compounds like (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol are becoming increasingly accessible for preclinical and clinical investigations.
The role of fluorine in medicinal chemistry continues to evolve as new research emerges. The ability to fine-tune molecular properties through strategic fluorination offers unparalleled opportunities for drug design innovation. With its unique structural features and promising pharmacological potential, (1R)-2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol represents an exciting avenue for future therapeutic development.
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